

structure-activity relationship (SAR) studies of dehydrocurvularin analogues

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Compound of Interest

Compound Name: (R)-10,11-Dehydrocurvularin

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Dehydrocurvularin Analogues

Dehydrocurvularin, a natural product derived from various fungi, and its synthetic analogues have garnered significant interest in the scientific community due to their diverse biological activities.[1] These compounds have shown potential in areas ranging from anticancer to antibacterial applications.[2][3] This guide provides a comparative analysis of the structure-activity relationships of dehydrocurvularin analogues, with a focus on their inhibitory effects on the ATPase p97 and their antibacterial properties.

Inhibition of p97 ATPase by Chlorinated Dehydrocurvularin Analogues

Recent studies have identified dehydrocurvularin (DHC) and its chlorinated derivatives as inhibitors of p97, an ATPase involved in the ubiquitin-proteasome system (UPS), which is a crucial target in cancer therapy.[4][5] The inhibitory activity of these compounds is linked to their ability to covalently modify a cysteine residue in the D2 ATP binding pocket of p97.[4]

Comparative Inhibitory Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of curvularin and its dehydrocurvularin analogues against p97 ATPase activity. The data clearly indicates that the unsaturated 10(11)-dehydrocurvularin backbone is essential for activity, with curvularin



itself being inactive.[2][4] Furthermore, the addition of chlorine atoms to the dehydrocurvularin scaffold modulates the inhibitory potency and selectivity.

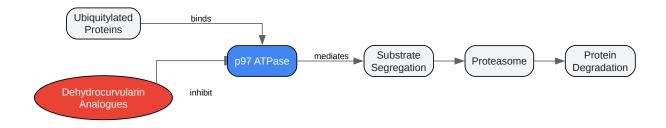
| Compound | Structure | IC50 (μM) at 500 μM ATP |
|-----------------------------------------------|------------|-------------------------|
| 1 (Curvularin) | > 200 | |
| 2 (10(11)-Dehydrocurvularin) | 15.3 ± 9.9 | |
| 3 (6-Chloro-10(11)- dehydrocurvularin) | 24.3 | |
| 4 (4,6-Dichloro-10(11)- dehydrocurvularin) | 13.9 | _ |

Table 1: Inhibitory activity of curvularin and dehydrocurvularin analogues against p97 ATPase. Data sourced from[2].

The dichloro analogue (4) exhibited the highest potency and, interestingly, displayed selectivity for p97 over the proteasome in cellular assays, unlike the parent dehydrocurvularin (2) and the monochloro analogue (3) which inhibited both.[2][4]

Signaling Pathway of p97 Inhibition

Dehydrocurvularin analogues inhibit the ATPase activity of p97, which plays a critical role in the ubiquitin-proteasome system by segregating ubiquitylated proteins.[2][5] Inhibition of p97 leads to an accumulation of ubiquitylated proteins, disrupting cellular processes and potentially leading to apoptosis, particularly in cancer cells where p97 is often overactive.[4]



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Caption: Inhibition of p97 ATPase by dehydrocurvularin analogues disrupts the ubiquitinproteasome system.

Experimental Protocol: p97 ATPase Activity Assay

The inhibitory activity of the dehydrocurvularin analogues was determined using a malachite green-based ATPase assay.[4]

Methodology:

- Protein Preparation: Recombinant human p97 was expressed and purified.
- Assay Reaction: The assay was performed in a 96-well plate. Each well contained a reaction mixture of p97, the dehydrocurvularin analogue (at varying concentrations), and ATP in a buffered solution.
- Incubation: The reaction was incubated at 37°C to allow for ATP hydrolysis.
- Detection: The amount of inorganic phosphate released from ATP hydrolysis was quantified by adding a malachite green reagent and measuring the absorbance at a specific wavelength.
- Data Analysis: IC50 values were calculated by plotting the percentage of p97 inhibition against the logarithm of the inhibitor concentration.

Antibacterial and Anti-biofilm Activity of Dehydrocurvularin Analogues

A series of novel dehydrocurvularin derivatives were synthesized and evaluated for their antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[3] The structure-activity relationship studies revealed key structural features for potent antibacterial and anti-biofilm effects.

Comparative Antibacterial Activity

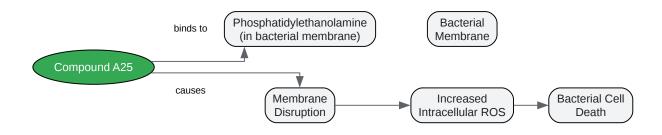
The study synthesized 30 derivatives, with compound A25 emerging as a lead candidate. The minimal inhibitory concentration (MIC) values for A25 against S. aureus and clinical MRSA



isolates were in the range of 2-4 μ g/mL.[3] The SAR analysis highlighted that modifications at specific positions of the dehydrocurvularin scaffold were crucial for the observed activity.

Mechanism of Antibacterial Action

Compound A25 was found to selectively target bacterial membranes by binding to phosphatidylethanolamine (PE).[3] This interaction disrupts membrane polarization, leading to an increase in intracellular reactive oxygen species (ROS) and ultimately causing bacterial cell death.[3]



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Caption: Proposed mechanism of antibacterial action for dehydrocurvularin analogue A25.

Experimental Protocol: Minimal Inhibitory Concentration (MIC) Assay

The antibacterial activity of the dehydrocurvularin analogues was determined using a standard broth microdilution method.

Methodology:

- Bacterial Culture: MRSA strains were grown to a specific optical density.
- Serial Dilution: The dehydrocurvularin analogues were serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
- Inoculation: Each well was inoculated with the bacterial suspension.
- Incubation: The plates were incubated at 37°C for 18-24 hours.



 MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Conclusion

The structure-activity relationship studies of dehydrocurvularin analogues have revealed distinct structural requirements for different biological activities. For the inhibition of p97 ATPase, the presence of the α,β -unsaturated ketone in the macrocyclic ring is essential, with chlorination of the aromatic ring modulating potency and selectivity.[4] For antibacterial activity against MRSA, specific modifications to the dehydrocurvularin scaffold can lead to potent compounds that target the bacterial membrane.[3] These findings provide a valuable framework for the rational design of more potent and selective dehydrocurvularin-based therapeutic agents.

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